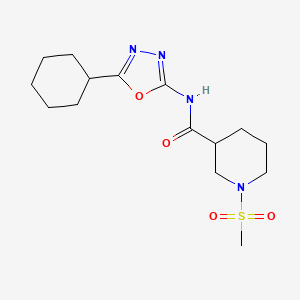

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a cyclohexyl group at the 5-position. The oxadiazole ring is linked to a piperidine-3-carboxamide moiety modified with a methylsulfonyl group at the 1-position of the piperidine. The methylsulfonyl group may enhance metabolic stability and influence binding interactions, while the cyclohexyl substituent could contribute to lipophilicity and steric effects.

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-24(21,22)19-9-5-8-12(10-19)13(20)16-15-18-17-14(23-15)11-6-3-2-4-7-11/h11-12H,2-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWCNMSNPOTBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the piperidine ring: The piperidine ring can be synthesized via a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

Attachment of the sulfonyl group: The sulfonyl group is often introduced through a sulfonation reaction using reagents like sulfonyl chlorides.

Final coupling: The final step involves coupling the oxadiazole and piperidine intermediates under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from modifications to the oxadiazole-linked carboxamide region. Below is a comparative analysis based on synthetic methods, physicochemical properties, and substituent effects.

Substituent Variations in Benzamide Analogs

Several compounds share the N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carboxamide backbone but differ in the aromatic substituents (Table 1). These analogs were synthesized via general procedures A/B using acyl chlorides or carboxylic acids :

Key Observations :

- Synthetic Efficiency : Yields for benzamide derivatives vary widely (23–77%), with bromo-substituted analogs (e.g., Compound 46) showing higher efficiency .

- HPLC Trends : Electron-withdrawing groups (e.g., -Br, -Cl) increase retention times compared to unsubstituted benzamide (Compound 45: 11.892 min vs. Compound 46: 12.101 min), suggesting enhanced hydrophobicity . The target compound’s piperidine-sulfonyl group is expected to further elevate retention due to increased polarity and steric bulk.

- Purity : Most analogs exceed 95% purity, indicating robust synthetic protocols .

Piperidine vs. Benzamide Core Modifications

The target compound replaces the benzamide moiety with a 1-(methylsulfonyl)piperidine-3-carboxamide group. This substitution introduces:

- Conformational Flexibility : The piperidine ring allows for dynamic binding modes compared to planar benzamide systems.

- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than halogenated aromatics (e.g., Compounds 54–56), which could enhance pharmacokinetic profiles .

Pharmacokinetic and Docking Comparisons

While direct data for the target compound are unavailable, analogs with oxadiazole-quinazolinone hybrids (e.g., 4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide) exhibit moderate bioactivity (IC₅₀: 7.1 µM) in tankyrase inhibition assays . The target’s piperidine-sulfonyl group may improve binding to polar enzyme pockets compared to cyclohexyl-linked butanamides.

Structural and Functional Implications

- Lipophilicity : The cyclohexyl-oxadiazole core contributes to moderate logP values (~3–4), as seen in analogs like Compound 57 (3-phenylbenzamide; HPLC retention: 13.318 min) . The target’s methylsulfonyl group may reduce logP, enhancing aqueous solubility.

- Steric Effects : Bulkier substituents (e.g., 3-trifluoromethylbenzamide, Compound 48) reduce synthetic yields (43%) due to steric hindrance . The piperidine ring’s flexibility may mitigate such challenges.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 342.42 g/mol |

| CAS Number | 1171730-68-9 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The oxadiazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro studies have shown that derivatives of oxadiazoles possess activity against a range of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies demonstrate that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance:

- Cell Line Studies : In experiments involving A431 and Jurkat cells, the compound showed IC values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The oxadiazole ring interacts with various enzymes, inhibiting their activity and disrupting cellular functions.

- Receptor Modulation : The compound may bind to specific receptors involved in cancer progression and inflammation, leading to reduced tumor growth and inflammatory responses.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways is observed, leading to programmed cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact biological activity. Key findings include:

- Substituents on the oxadiazole ring enhance antimicrobial potency.

- The presence of a methylsulfonyl group is crucial for anticancer activity.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. Compound variants with different substituents were tested for their ability to induce apoptosis. The results indicated that certain modifications led to enhanced cytotoxicity, particularly in breast cancer cell lines .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive assessment was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Advanced Research Question

- In Vitro Screening : Target-specific assays (e.g., enzyme inhibition for kinases or proteases) with IC₅₀ determination. Include controls for sulfonamide-mediated off-target effects .

- ADME/Tox : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays). Use HPLC-MS to track metabolite formation .

Note : Oxadiazoles are prone to hydrolysis; validate stability in assay buffers .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question

- Data Triangulation : Compare reaction conditions (e.g., solvent purity, catalyst batches) across studies. For bioactivity, verify assay protocols (e.g., cell line viability, endpoint measurements) .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables affecting yield or activity. For example, screen temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading .

What are the mechanistic implications of the methylsulfonyl group in this compound’s reactivity?

Advanced Research Question

The sulfonyl group enhances electrophilicity at the piperidine carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). It also stabilizes transition states in ring-forming reactions. Experimental Validation : Conduct kinetic studies (e.g., varying sulfonyl substituents) and track intermediates via LC-MS .

How can the compound’s stability under physiological conditions be assessed?

Advanced Research Question

- Forced Degradation Studies : Expose to acidic (pH 1–3), basic (pH 9–11), and oxidative (H₂O₂) conditions. Monitor degradation products via UPLC-QTOF .

- Long-Term Stability : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life .

What strategies enable structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Analog Synthesis : Modify the cyclohexyl group (e.g., replace with bicyclic or aromatic rings) and the sulfonyl moiety (e.g., trifluoromethanesulfonyl).

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity data .

How can analytical methods be developed to quantify this compound in complex matrices (e.g., plasma)?

Advanced Research Question

- LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization parameters (ESI+). Validate linearity (1–1000 ng/mL), LOD, and LOQ .

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma extraction .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis during piperidine ring formation.

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.